Diosmin

Catalog No.
S526244
CAS No.
520-27-4
M.F
C28H32O15
M. Wt
608.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diosmin

CAS Number

520-27-4

Product Name

Diosmin

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one

Molecular Formula

C28H32O15

Molecular Weight

608.5 g/mol

InChI

InChI=1S/C28H32O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-8,10,19,21-30,32-37H,9H2,1-2H3/t10-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1

InChI Key

GZSOSUNBTXMUFQ-YFAPSIMESA-N

SMILES

OC1=C(C(C=C(C2=CC=C(OC)C(O)=C2)O3)=O)C3=CC(O[C@H]4[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO[C@H]5[C@H](O)[C@H](O)[C@@H](O)[C@H](C)O5)O4)=C1

Solubility

Soluble in DMSO

Synonyms

Diosmin, Barosmin, 3’,5,7-Trihydroxy-4’-methoxyflavone 7-rutinoside.

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O

Description

The exact mass of the compound Diosmin is 608.1741 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758417. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones. It belongs to the ontological category of dihydroxyflavanone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant. However, this does not mean our product can be used or applied in the same or a similar way.

Diosmin in Chronic Venous Disorders (CVD)

  • Venous Tone and Capillary Integrity: Studies suggest Diosmin strengthens vein walls (increased venous tone) and reduces capillary leakage []. This improves blood flow and reduces swelling (edema) associated with CVD [].
  • Anti-inflammatory Effects: Research indicates Diosmin possesses anti-inflammatory properties, potentially reducing inflammation in the veins which contributes to CVD symptoms [].

Evidence for efficacy in CVD treatment comes from clinical trials:

  • A review analyzing multiple studies concluded Diosmin, often combined with hesperidin (another flavonoid), is effective in managing symptoms like leg pain, swelling, and heaviness associated with chronic venous insufficiency (CVI), a stage of CVD [].

Diosmin for Other Conditions

While research on Diosmin for CVD is substantial, there's ongoing investigation into its potential applications for other conditions:

  • Pain Management: A study explored the use of Diosmin for radicular pain (pain radiating along a nerve pathway). Results suggest Diosmin may be as effective as a standard pain medication for this condition [].
  • Diabetes: Early research suggests Diosmin might have anti-diabetic properties, but more studies are needed to confirm this [].

It's important to note:

  • The exact mechanisms by which Diosmin exerts its effects are still being elucidated [].
  • Evidence for applications beyond CVD is limited and requires further investigation.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-0.8

Exact Mass

608.1741

LogP

0.14 (LogP)

Appearance

Solid powder

Melting Point

280°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7QM776WJ5N

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 86 of 95 companies (only ~ 9.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

ATC Code

C - Cardiovascular system
C05 - Vasoprotectives
C05C - Capillary stabilizing agents
C05CA - Bioflavonoids
C05CA03 - Diosmin

Other CAS

520-27-4

Wikipedia

Diosmin

Biological Half Life

Diosmin half-life ranges from 26 to 43 hours. One study using a liquid chromatography with tandem mass spectrometry (LC-MS/MS) method after a single 900 mg dose of diosmin demonstrated a half-life of 60.2±85.7 hours in healthy volunteers.

Use Classification

Cosmetics -> Antioxidant

Dates

Modify: 2023-08-15
1: Imam F, Al-Harbi NO, Al-Harbi MM, Ansari MA, Zoheir KM, Iqbal M, Anwer MK, Al Hoshani AR, Attia SM, Ahmad SF. Diosmin downregulates the expression of T cell receptors, pro-inflammatory cytokines and NF-κB activation against LPS-induced acute lung injury in mice. Pharmacol Res. 2015 Dec;102:1-11. doi: 10.1016/j.phrs.2015.09.001. PubMed PMID: 26361726.
2: Neerati P, Bedada SK. Effect of diosmin on the intestinal absorption and pharmacokinetics of fexofenadine in rats. Pharmacol Rep. 2015 Apr;67(2):339-44. doi: 10.1016/j.pharep.2014.09.010. PubMed PMID: 25712660.
3: Russo R, Mancinelli A, Ciccone M, Terruzzi F, Pisano C, Severino L. Pharmacokinetic Profile of µSMIN Plus™, a new Micronized Diosmin Formulation, after Oral Administration in Rats. Nat Prod Commun. 2015 Sep;10(9):1569-72. PubMed PMID: 26594761.
4: Vrbata P, Berka P, Stránská D, Doležal P, Lázníček M. Electrospinning of diosmin from aqueous solutions for improved dissolution and oral absorption. Int J Pharm. 2014 Oct 1;473(1-2):407-13. doi: 10.1016/j.ijpharm.2014.07.017. PubMed PMID: 25066074.
5: Senthamizhselvan O, Manivannan J, Silambarasan T, Raja B. Diosmin pretreatment improves cardiac function and suppresses oxidative stress in rat heart after ischemia/reperfusion. Eur J Pharmacol. 2014 Aug 5;736:131-7. doi: 10.1016/j.ejphar.2014.04.026. PubMed PMID: 24769512.
6: Lewinska A, Siwak J, Rzeszutek I, Wnuk M. Diosmin induces genotoxicity and apoptosis in DU145 prostate cancer cell line. Toxicol In Vitro. 2015 Apr;29(3):417-25. doi: 10.1016/j.tiv.2014.12.005. PubMed PMID: 25499067.
7: Barreca D, Laganà G, Bruno G, Magazù S, Bellocco E. Diosmin binding to human serum albumin and its preventive action against degradation due to oxidative injuries. Biochimie. 2013 Nov;95(11):2042-9. doi: 10.1016/j.biochi.2013.07.014. PubMed PMID: 23886889.
8: Queenthy SS, John B. Diosmin exhibits anti-hyperlipidemic effects in isoproterenol induced myocardial infarcted rats. Eur J Pharmacol. 2013 Oct 15;718(1-3):213-8. doi: 10.1016/j.ejphar.2013.08.031. PubMed PMID: 24036254.
9: Hnátek L. [Therapeutic potential of micronized purified flavonoid fraction (MPFF) of diosmin and hesperidin in treatment chronic venous disorder]. Vnitr Lek. 2015 Sep;61(9):807-14. Review. Czech. PubMed PMID: 26465280.
10: Jain D, Bansal MK, Dalvi R, Upganlawar A, Somani R. Protective effect of diosmin against diabetic neuropathy in experimental rats. J Integr Med. 2014 Jan;12(1):35-41. doi: 10.1016/S2095-4964(14)60001-7. PubMed PMID: 24461593.
11: Milano G, Leone S, Fucile C, Zuccoli ML, Stimamiglio A, Martelli A, Mattioli F. Uncommon serum creatine phosphokinase and lactic dehydrogenase increase during diosmin therapy: two case reports. J Med Case Rep. 2014 Jun 16;8:194. doi: 10.1186/1752-1947-8-194. PubMed PMID: 24934505; PubMed Central PMCID: PMC4070635.
12: Tong N, Zhang Z, Zhang W, Qiu Y, Gong Y, Yin L, Qiu Q, Wu X. Diosmin alleviates retinal edema by protecting the blood-retinal barrier and reducing retinal vascular permeability during ischemia/reperfusion injury. PLoS One. 2013 Apr 24;8(4):e61794. doi: 10.1371/journal.pone.0061794. PubMed PMID: 23637907; PubMed Central PMCID: PMC3634841.
13: Bogucka-Kocka A, Woźniak M, Feldo M, Kockic J, Szewczyk K. Diosmin--isolation techniques, determination in plant material and pharmaceutical formulations, and clinical use. Nat Prod Commun. 2013 Apr;8(4):545-50. Review. PubMed PMID: 23738475.
14: Tahir M, Rehman MU, Lateef A, Khan R, Khan AQ, Qamar W, Ali F, O'Hamiza O, Sultana S. Diosmin protects against ethanol-induced hepatic injury via alleviation of inflammation and regulation of TNF-α and NF-κB activation. Alcohol. 2013 Mar;47(2):131-9. doi: 10.1016/j.alcohol.2012.12.010. PubMed PMID: 23419394.
15: Tong N, Zhang Z, Gong Y, Yin L, Wu X. Diosmin protects rat retina from ischemia/reperfusion injury. J Ocul Pharmacol Ther. 2012 Oct;28(5):459-66. PubMed PMID: 22509733; PubMed Central PMCID: PMC3459007.
16: Freag MS, Elnaggar YS, Abdallah OY. Development of novel polymer-stabilized diosmin nanosuspensions: in vitro appraisal and ex vivo permeation. Int J Pharm. 2013 Sep 15;454(1):462-71. doi: 10.1016/j.ijpharm.2013.06.039. PubMed PMID: 23830765.
17: Dung TD, Day CH, Binh TV, Lin CH, Hsu HH, Su CC, Lin YM, Tsai FJ, Kuo WW, Chen LM, Huang CY. PP2A mediates diosmin p53 activation to block HA22T cell proliferation and tumor growth in xenografted nude mice through PI3K-Akt-MDM2 signaling suppression. Food Chem Toxicol. 2012 May;50(5):1802-10. doi: 10.1016/j.fct.2012.01.021. PubMed PMID: 22289577.
18: Tahir M, Rehman MU, Lateef A, Khan AQ, Khan R, Qamar W, O'Hamiza O, Ali F, Hasan SK, Sultana S. Diosmin abrogates chemically induced hepatocarcinogenesis via alleviation of oxidative stress, hyperproliferative and inflammatory markers in murine model. Toxicol Lett. 2013 Jul 18;220(3):205-18. doi: 10.1016/j.toxlet.2013.04.004. PubMed PMID: 23665045.
19: Dholakiya SL, Benzeroual KE. Protective effect of diosmin on LPS-induced apoptosis in PC12 cells and inhibition of TNF-α expression. Toxicol In Vitro. 2011 Aug;25(5):1039-44. doi: 10.1016/j.tiv.2011.04.003. PubMed PMID: 21477647.
20: Giannini I, Amato A, Basso L, Tricomi N, Marranci M, Pecorella G, Tafuri S, Pennisi D, Altomare DF. Flavonoids mixture (diosmin, troxerutin, hesperidin) in the treatment of acute hemorrhoidal disease: a prospective, randomized, triple-blind, controlled trial. Tech Coloproctol. 2015 Jun;19(6):339-45. doi: 10.1007/s10151-015-1302-9. Erratum in: Tech Coloproctol. 2015 Oct;19(10):665-6. PubMed PMID: 25893991.

Explore Compound Types